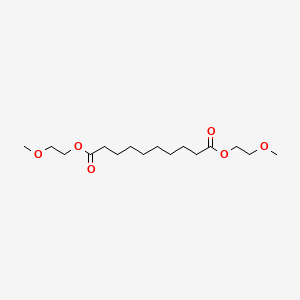

Bis(2-methoxyethyl) sebacate

Description

General Context of Diesters in Material Performance

Diesters, which are esters containing two ester functional groups, are a versatile class of organic compounds with widespread applications in advanced materials. They are typically synthesized from a dicarboxylic acid and an alcohol. The properties of the resulting diester—such as viscosity, polarity, boiling point, and thermal stability—can be precisely tuned by selecting different acid and alcohol precursors. This adaptability makes them crucial components in numerous formulations.

Diesters derived from linear dicarboxylic acids, such as sebacic acid, are particularly valued for their performance characteristics. Common applications include:

Plasticizers: Diesters are frequently added to polymers, most notably polyvinyl chloride (PVC), to increase flexibility, durability, and workability. ontosight.aiontosight.ai They function by embedding themselves between the polymer chains, reducing intermolecular forces.

Lubricants: Many synthetic lubricants and greases utilize diesters as base oils or additives. ontosight.aiontosight.aiicoa.org They offer excellent thermal stability, low volatility, and good viscosity characteristics, even at low temperatures. icoa.org

Solvents and Emollients: In the cosmetics industry, certain diesters are used for their ability to dissolve other ingredients, improve the spreadability of products, and soften the skin. paulaschoice.frspecialchem.comspecialchem.com

Phase Change Materials (PCMs): Some diesters are investigated for their potential in thermal energy storage. mdpi.com They can absorb and release large amounts of latent heat during their phase transitions (solid to liquid and vice versa) within a specific temperature range. mdpi.com

Chemical Intermediates: Diesters serve as foundational molecules in the synthesis of other complex structures, including polymers like polyamides. icoa.org

The following table summarizes the primary industrial applications of diesters based on their function:

| Function | Application Area | Examples of Diester Families |

| Plasticizer | Polymer processing (e.g., PVC, rubbers) | Sebacates, Adipates, Phthalates, Azelates |

| Lubricant | Automotive and industrial lubricants, metalworking fluids | Sebacates, Adipates |

| Solvent | Cosmetics, coatings, adhesives | Sebacates, various short-chain diesters |

| Emollient | Personal care products (creams, lotions) | Diisopropyl Sebacate (B1225510) |

| PCM | Thermal energy storage | Diesters of various dicarboxylic acids |

Academic Relevance of Bis(2-methoxyethyl) Sebacate in Research

Despite the broad utility of sebacate diesters, this compound (CAS No. 71850-03-8) remains a compound with a notably limited footprint in published scientific literature. A thorough review of chemical and materials science databases reveals a significant scarcity of research dedicated to its synthesis, properties, or application.

The compound is the diester formed from sebacic acid and 2-methoxyethanol (B45455). ontosight.ai While one source suggests its potential use as a plasticizer, lubricant, or in coatings based on its chemical class, there is a lack of specific research studies to validate these applications. ontosight.ai The primary available data points are its basic chemical identifiers and a few physical properties derived from limited sources. cas.orgsielc.com

| Property | Value |

| CAS Number | 71850-03-8 cas.orgsielc.com |

| Molecular Formula | C16H30O6 cas.org |

| Molecular Weight | 318.41 g/mol |

| Synonyms | Decanedioic acid, bis(2-methoxyethyl) ester; Sebacic acid, bis(2-methoxyethyl) ester cas.org |

| Boiling Point | 202-204 °C @ 4.5 Torr cas.org |

| Density | 1.027 g/cm³ @ 20 °C cas.org |

To understand its potential characteristics, it is useful to compare it with a well-studied analogue, Bis(2-ethylhexyl) sebacate, commonly known as DEHS or DOS.

| Feature | This compound | Bis(2-ethylhexyl) sebacate (DEHS/DOS) |

| Structure | A diester of sebacic acid with two 2-methoxyethanol side chains. | A diester of sebacic acid with two 2-ethylhexanol side chains. |

| CAS Number | 71850-03-8 | 122-62-3 sigmaaldrich.com |

| Key Structural Difference | Contains ether linkages in its alcohol-derived side chains, increasing polarity. | Contains longer, branched alkyl side chains, making it highly non-polar. |

| Established Applications | No well-documented applications in academic research. | Widely used as a plasticizer, lubricant, and model compound for aerosol studies. specialchem.comwikipedia.org |

The presence of the ether groups in the side chains of this compound would theoretically impart greater polarity compared to the purely alkyl side chains of DEHS. This might influence properties such as solvency, compatibility with polar polymers, and biodegradability. However, without dedicated research, any discussion of its performance remains speculative.

It is important to distinguish this compound from a similarly named compound, bis(2-methoxyethyl) ether (also known as diglyme). The latter has been used in academic studies as a model solvent to simulate the environment within polar polymers during degradation and stabilization experiments. This distinction is critical, as the research applications of the ether should not be confused with the sebacate diester.

Structure

2D Structure

Properties

CAS No. |

71850-03-8 |

|---|---|

Molecular Formula |

C16H30O6 |

Molecular Weight |

318.41 g/mol |

IUPAC Name |

bis(2-methoxyethyl) decanedioate |

InChI |

InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |

InChI Key |

JGDURTCBAJOZDJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)CCCCCCCCC(=O)OCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Bis 2 Methoxyethyl Sebacate

Esterification Reaction Mechanisms

Catalyzed Esterification Processes

Catalysts are frequently used to increase the rate of the esterification reaction by providing an alternative reaction pathway with a lower activation energy. These processes can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous acid catalysis is a conventional and widely used method for esterification, where the catalyst is in the same phase as the reactants. chemguide.co.ukaccessscience.com Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are common catalysts. masterorganicchemistry.commdpi.com

The Fischer esterification mechanism is the operative pathway in this process. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of sebacic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol (B45455). This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl group yields the ester product. masterorganicchemistry.commasterorganicchemistry.combyjus.com Since sebacic acid is a dicarboxylic acid, this process occurs at both carboxylic acid functional groups to form the final diester. The reaction is reversible, and an excess of the alcohol or removal of water is typically used to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Table 1: Homogeneous Acid Catalysts in Esterification This table is representative of typical conditions used for diester synthesis and is based on analogous reactions.

| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Key Findings |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 2.4:1 to 2.6:1 | 150 - 225 | High conversion rates, but presents challenges with corrosion and catalyst separation. google.comgoogle.com |

| p-Toluenesulfonic Acid (TsOH) | Excess Alcohol | 80 - 120 | Effective catalyst, often used in laboratory-scale synthesis. masterorganicchemistry.com |

| Stannous Oxide | Excess Alcohol | 200 - 230 | High catalytic activity, short reaction time, and the product is lighter in color. google.com |

| Titanate Esters | 2.4:1 to 2.6:1 | 210 - 225 | High yield and purity of the final product. google.com |

Heterogeneous catalysts exist in a different phase from the reactants and products, which offers significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental pollution issues. mdpi.commdpi.com For the synthesis of diesters like Bis(2-methoxyethyl) sebacate (B1225510), various solid acid catalysts are employed.

These catalysts include:

Ion-exchange resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) are effective solid acid catalysts. researchgate.net

Zeolites and Clays: These aluminosilicate (B74896) materials possess acidic sites that can catalyze esterification. A Ce-pillared layer clay catalyst has been shown to be effective in the esterification of acetic acid with 2-methoxyethanol. researchgate.net

Metal Oxides: Sulfated metal oxides, particularly sulfated zirconia (SO₄²⁻/ZrO₂), exhibit superacidic properties and high catalytic activity for esterification reactions under solvent-less conditions. researchgate.net

Heteropolyacids: Supported heteropolyacids, such as tungstophosphoric acid on a silica (B1680970) support, are also efficient catalysts. researchgate.net

The mechanism on solid acid catalysts is similar to homogeneous catalysis, involving the protonation of the carboxylic acid on the catalyst's acidic sites. The reaction typically occurs on the surface of the catalyst.

Table 2: Heterogeneous Catalysts in Esterification This table presents data from studies on similar diester synthesis, illustrating the performance of various heterogeneous systems.

| Catalyst | Temperature (°C) | Reactant Molar Ratio (Alcohol:Acid) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Sulfated Zirconia | 150 | 2:1 (2-ethylhexanol:phthalic anhydride) | >98% Yield | researchgate.net |

| Macroporous Polymeric Acid | 80 | 1.2:1 (various alcohols:acids) | High Yields (83-99%) | acs.org |

| Amberlyst-15 | 80 | 2:1 (Methanol:Oleic Acid) | ~95% Conversion | researchgate.net |

| Ce-Pillared Clay | 110 | 1:1 (2-methoxyethanol:acetic acid) | 94.7% Conversion | researchgate.net |

Biocatalysis, utilizing enzymes as catalysts, represents a green and sustainable approach to ester synthesis. Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents, high selectivity, and ability to function under mild reaction conditions. mdpi.commdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are particularly favored as they can be easily recovered and reused. nih.govresearchgate.net

The biocatalytic synthesis of diesters like bis(2-ethylhexyl) sebacate has been extensively studied and provides a model for the synthesis of Bis(2-methoxyethyl) sebacate. researchgate.netacademax.com The reaction is typically carried out in a solvent-free system or in an organic solvent like cyclohexane. The enzymatic mechanism often follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme. researchgate.net

Table 3: Biocatalytic Synthesis of Bis(2-ethylhexyl) Sebacate This data provides a model for the potential biocatalytic synthesis of this compound.

| Immobilized Lipase | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lipozyme TL IM | 40 | 3:1 | 24 | 96.94 | researchgate.netacademax.com |

| Lipozyme RM IM | 40 | 3:1 | 24 | 96.23 | researchgate.netacademax.com |

| Novozym 435 | 40 | 3:1 | 24 | 84.65 | researchgate.netacademax.com |

| Novozym 435 | 50 | 1.25:1 | Not Specified | High Yield | nih.gov |

Non-Catalytic Synthesis under Specific Conditions

Esterification can also be performed without any external catalyst by employing high temperatures and pressures. umich.edursc.org These conditions often involve operating near or above the supercritical point of the alcohol reactant. mdpi.comresearchgate.net In this state, the alcohol exhibits different physical properties, such as reduced polarity and increased diffusivity, which can enhance the reaction rate. aidic.it

The non-catalytic synthesis of bis(2-ethylhexyl) sebacate has been successfully demonstrated, achieving high conversion in a short period. rsc.org This method is advantageous as it eliminates the need for catalyst addition and removal, simplifying the purification process. However, the high energy input and the need for specialized high-pressure reactors are significant drawbacks. rsc.orgmdpi.com The reaction is believed to be self-catalyzed by the acidic nature of the carboxylic acid at elevated temperatures.

Kinetic Modeling and Mechanistic Studies of Esterification

Understanding the reaction kinetics is crucial for optimizing the synthesis of this compound. Esterification is a reversible reaction, and its kinetics are typically described by a second-order model, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.comjchr.org

For the non-catalytic synthesis of bis(2-ethylhexyl) sebacate, a reversible second-order kinetic model was used to correlate the experimental data. rsc.org The rate equation for the forward reaction (esterification) and the reverse reaction (hydrolysis) can be expressed, and the rate constants are determined by fitting the model to experimental concentration-time data.

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation: k = A e(-Ea/RT) where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.

For catalyzed reactions, more complex kinetic models are often required. For instance, in heterogeneous catalysis, Langmuir-Hinshelwood or Eley-Rideal models can be applied to account for the adsorption of reactants onto the catalyst surface. mdpi.comacs.org In biocatalysis, Michaelis-Menten type kinetics, such as the Ping-Pong Bi-Bi mechanism, are used to describe the enzyme's catalytic action. researchgate.net

Table 4: Kinetic Parameters for the Non-Catalytic Synthesis of Bis(2-ethylhexyl) sebacate This table provides kinetic data for a structurally similar diester, which can be considered indicative for this compound synthesis under similar conditions.

| Parameter | Value | Reference |

|---|---|---|

| Forward Reaction (Esterification) | ||

| Activation Energy (Ea) | 58.5 kJ/mol | researchgate.net |

| Reverse Reaction (Hydrolysis) | ||

| Activation Energy (Ea) | 63.4 kJ/mol | researchgate.net |

Studies have shown that for diester formation, the chain length of the reactants can impact the reaction rate, with longer chains potentially leading to higher activation barriers and diffusion resistances. mdpi.com Kinetic modeling is therefore an essential tool for designing efficient reactors and optimizing operating conditions to achieve high yields of this compound.

Reaction Rate Determination and Parameters

The synthesis of diesters like this compound typically involves the esterification of a dicarboxylic acid (sebacic acid) with an alcohol (2-methoxyethanol). The reaction kinetics of such processes are fundamental to understanding and optimizing the synthesis. For similar diesters, reversible reaction kinetics are often employed to model the experimental data. researchgate.netrsc.org

For instance, in the non-catalytic synthesis of bis(2-ethylhexyl) sebacate, a kinetic model that considers the effect of acid catalysis has been used to fit experimental data across various initial molar ratios and temperatures. researchgate.netrsc.org The forward reaction's activation energy for this analogous synthesis was determined to be 58.5 kJ/mol, with the reverse reaction having an activation energy of 63.4 kJ/mol. researchgate.net It is plausible that the synthesis of this compound would follow a similar kinetic behavior, although the specific rate constants and activation energies would differ due to the different alcohol used.

A pseudo-first-order kinetic model has also been applied in the transesterification synthesis of similar esters, with rate constants varying as a function of temperature. For example, in one study, rate constants ranged from 1.61 × 10⁻³ s⁻¹ to 4.93 × 10⁻³ s⁻¹ with an activation energy of 36 kJ/mol. researchgate.net

Table 1: Kinetic Parameters for Analogous Diester Synthesis

| Parameter | Value | Compound | Reference |

| Forward Activation Energy | 58.5 kJ/mol | Bis(2-ethylhexyl) sebacate | researchgate.net |

| Reverse Activation Energy | 63.4 kJ/mol | Bis(2-ethylhexyl) sebacate | researchgate.net |

| Activation Energy (Transesterification) | 36 kJ/mol | Analogous Ester | researchgate.net |

This table presents kinetic data for structurally similar diesters to infer potential kinetic parameters for this compound.

Influence of Reaction Conditions on Conversion Efficiency

The conversion efficiency in the synthesis of this compound is expected to be highly dependent on various reaction conditions, including temperature, catalyst, and the molar ratio of reactants.

Temperature: In the synthesis of bis(2-ethylhexyl) sebacate, equilibrium conversion was achieved within an hour even at a lower temperature of 523 K under subcritical conditions. researchgate.netrsc.org For enzyme-catalyzed reactions, the optimal temperature can be significantly lower. For example, the synthesis of bis(2-ethylhexyl) sebacate using immobilized lipases showed favorable results at 40°C. researchgate.netacademax.com Higher temperatures can sometimes have a negative effect, as enzyme denaturation can occur, offsetting the benefits of increased reaction rates. researchgate.net

Catalyst: The choice of catalyst plays a crucial role. While the synthesis can proceed without an external catalyst under subcritical conditions, the use of catalysts can significantly enhance the reaction rate. researchgate.net Both chemical catalysts and biocatalysts (enzymes) have been effectively used. For instance, in the synthesis of bis(2-ethylbutyl) sebacate, the lipase-based catalyst Novozym® 435 was found to be effective. nih.gov Similarly, Lipozyme TL IM has shown high catalytic activity, achieving product yields of up to 96.94% for bis(2-ethylhexyl) sebacate. researchgate.netacademax.com

Molar Ratio: The molar ratio of alcohol to dicarboxylic acid is another critical parameter. An excess of the alcohol is often used to drive the reaction towards the formation of the diester. In the synthesis of bis(2-ethylbutyl) sebacate, an optimal molar excess of alcohol of 25% was determined. nih.gov For the lipase-catalyzed synthesis of bis(2-ethylhexyl) sebacate, a molar ratio of 3:1 (2-ethylhexanol to sebacic acid) was found to be favorable. researchgate.netacademax.com

Table 2: Optimal Reaction Conditions for Analogous Diester Synthesis

| Parameter | Optimal Condition | Compound | Reference |

| Temperature (Enzymatic) | 40°C | Bis(2-ethylhexyl) sebacate | researchgate.netacademax.com |

| Temperature (Non-Catalytic) | 523 K | Bis(2-ethylhexyl) sebacate | researchgate.netrsc.org |

| Molar Ratio (Alcohol:Acid) | 3:1 | Bis(2-ethylhexyl) sebacate | researchgate.netacademax.com |

| Molar Excess of Alcohol | 25% | Bis(2-ethylbutyl) sebacate | nih.gov |

| Catalyst (Enzymatic) | Novozym® 435 / Lipozyme TL IM | Bis(2-ethylbutyl) sebacate / Bis(2-ethylhexyl) sebacate | researchgate.netacademax.comnih.gov |

This table summarizes optimal reaction conditions for the synthesis of similar diesters, providing a basis for determining suitable conditions for this compound.

Theoretical and Experimental Kinetic Validation

The validation of theoretical kinetic models with experimental data is a crucial step in reaction engineering. For the synthesis of analogous diesters, kinetic models have been shown to adequately predict experimental data within the investigated range of operating conditions. researchgate.net The agreement between the model and experimental results lends confidence to the proposed reaction mechanisms and the determined kinetic parameters.

For example, in the non-catalytic synthesis of bis(2-ethylhexyl) sebacate, a reversible reaction kinetic model was successfully used to fit the experimental data. researchgate.net This validation allows for the simulation and optimization of the process, predicting the effects of changes in reaction conditions on the final product yield.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to develop more sustainable and environmentally friendly processes. Key approaches include the use of solvent-free reaction systems and the utilization of sustainable feedstocks.

Solvent-Free Reaction Systems

Conducting chemical reactions without the use of organic solvents offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. The synthesis of diesters has been successfully demonstrated in solvent-free systems.

For instance, a new process for synthesizing bis(2-ethylbutyl) sebacate using the lipase-based catalyst Novozym® 435 was developed in a solvent-free system. nih.gov This approach not only aligns with green chemistry principles but can also lead to higher volumetric productivity and product concentrations. researchgate.net Similarly, the transesterification reaction for the synthesis of 2-ethyl-1-hexyl oleate, another ester, was performed in a solvent-free and water-free system, achieving 100% conversion. researchgate.net A biocatalytic synthesis of sebacic biscyclocarbonate has also been developed in neat glycerol (B35011) carbonate, further demonstrating the feasibility of solvent-free approaches for sebacic acid derivatives. rsc.org

Utilization of Sustainable Feedstocks

The use of renewable and sustainable feedstocks is a cornerstone of green chemistry. Sebacic acid itself can be derived from castor oil, a renewable resource. researchgate.net This provides a bio-based foundation for the synthesis of this compound.

Furthermore, the alcohol component, 2-methoxyethanol, can potentially be derived from biomass, although this is an area of ongoing research and development. The broader context of utilizing bio-based reactants is exemplified by the synthesis of sebacic biscyclocarbonate from bio-based sebacic acid and glycerol carbonate, a product derived from glycerol. rsc.org The focus on renewable starting materials is critical for the development of a truly sustainable process for producing specialty chemicals like this compound.

Advanced Applications of Bis 2 Methoxyethyl Sebacate in Material Science and Engineering

Polymeric Materials Engineering

Bis(2-methoxyethyl) sebacate (B1225510), an ester derived from sebacic acid and 2-methoxyethanol (B45455), serves specialized roles in polymeric materials engineering. Its molecular structure lends it properties that are highly valuable for modifying and enhancing various polymer systems. Primarily utilized as a plasticizer, it integrates into polymer matrices to alter their physical and mechanical properties in predictable ways.

Plasticizers are additives that increase the plasticity or fluidity of a material. The functionality of bis(2-methoxyethyl) sebacate as a plasticizer is rooted in its ability to embed itself between the long polymer chains. This action reduces the intermolecular forces, such as van der Waals forces, that hold the chains together. As a result, the polymer chains can move more freely relative to one another, leading to a softer, more flexible, and more easily processable material. Sebacate esters, as a class, are known for their high plasticizing efficiency and excellent performance at low temperatures.

This compound is utilized as a plasticizer in polyvinyl chloride (PVC) formulations to enhance flexibility and durability smolecule.com. In rigid polymers like PVC, the polymer chains are tightly packed, restricting movement. The introduction of the plasticizer creates more "free volume," allowing the chains to slide past each other more easily. This modification is crucial for converting naturally rigid PVC into a flexible material suitable for applications like cable insulation, films, and coatings.

While specific studies on this compound with nitrocellulose were not prominent in search results, sebacate esters in general are recommended as plasticizers for nitrocelluloses and ethyl cellulose. nayakem.comatamanchemicals.com They are particularly valued for imparting excellent flexibility, especially at low temperatures, a critical requirement for coatings, lacquers, and certain types of films where brittleness at cold temperatures would lead to failure. The addition of these plasticizers also lowers the processing temperature of the resin, making it easier to mold and shape without thermal degradation.

| Polymer System | Effect of this compound Addition | Primary Outcome |

|---|---|---|

| Polyvinyl Chloride (PVC) | Reduces intermolecular chain attraction | Increased flexibility and improved processability |

| Nitrocellulose | Increases chain mobility | Enhanced flexibility, particularly at low temperatures |

The ductility of a polymer—its ability to deform under tensile stress without fracturing—is significantly influenced by the presence of a plasticizer like this compound. By increasing the free volume and mobility of the polymer chains, the plasticizer allows the material to stretch and deform more extensively before breaking. This transition from brittle to ductile behavior is a primary goal of plasticization. For instance, the addition of dibutyl sebacate (a similar sebacate ester) to PVC has been shown to result in a high extension of 350%, a clear indicator of enhanced ductility nih.gov. This increased elongation at break is a direct consequence of the plasticizer facilitating chain slippage and alignment under stress.

| Polymer Property | Unplasticized State | State with this compound | Underlying Mechanism |

|---|---|---|---|

| Tensile Strength | High | Decreased | Reduced intermolecular forces |

| Elongation at Break (Ductility) | Low | Significantly Increased | Increased polymer chain mobility |

| Stiffness (Young's Modulus) | High | Decreased | Facilitated chain movement |

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Plasticizers are highly effective at lowering the Tg of a polymer. mdpi.com The incorporation of this compound into a polymer matrix introduces smaller molecules between the large polymer chains, effectively pushing them apart and increasing the free volume. This separation allows for segmental motion of the polymer chains to begin at a lower temperature, thus depressing the Tg. A lower Tg is directly correlated with increased flexibility and softness at room temperature. The extent of Tg reduction is typically dependent on the concentration of the plasticizer added to the polymer blend.

The field of biodegradable polymers has grown significantly, driven by environmental concerns. However, some of the most common biopolymers, like poly(lactic acid), are known for their brittleness, which limits their applications. Plasticization is a key strategy to overcome these limitations.

Poly(lactic acid) (PLA) is a leading biodegradable polyester derived from renewable resources, but its inherent brittleness and low flexibility restrict its use in applications requiring ductile materials. mdpi.com While research specifically detailing the use of this compound in PLA systems is not widely documented in the available search results, the use of other bio-based sebacate esters and sebacate-based polyesters (like poly(butylene sebacate) and poly(glycerol sebacate)) as plasticizers or blending components for PLA is an established method to improve its toughness and flexibility. mdpi.comnih.gov

The addition of these related sebacate compounds to PLA has been shown to effectively lower its glass transition temperature, thereby increasing the mobility of the PLA chains and improving its ductility. mdpi.com Given that this compound shares the sebacate backbone known for conferring low-temperature flexibility, it represents a potential candidate for modifying PLA systems. Its function would be to intersperse between the PLA chains, disrupting the rigid structure and allowing for greater deformation before failure, thus transforming brittle PLA into a more versatile and tougher bioplastic.

Biodegradable Polymer Enhancement

Role in Sustainable Packaging Material Development

This compound plays a significant role in the development of sustainable packaging materials, primarily by functioning as a bio-based plasticizer. Plasticizers are essential additives incorporated into polymers to enhance their flexibility, reduce brittleness, and improve processability. medcraveonline.comunizar.es In the context of sustainable packaging, which increasingly relies on bioplastics such as polylactic acid (PLA), polyvinyl butyral (PVB), and cellulose derivatives, sebacate esters are highly valued. nih.gov

The utility of sebacate esters stems from their derivation from sebacic acid, which can be produced from renewable resources like castor oil, aligning with sustainability goals. nayakem.com These esters are recognized for conferring excellent low-temperature flexibility to polymer films, a critical property for packaging materials that may be subjected to refrigerated or freezing conditions. nih.govicoa.org The incorporation of a plasticizer like this compound into a bioplastic matrix works by reducing the strong intermolecular forces between polymer chains, thereby increasing the material's ductility and resistance to fracture. unizar.es This modification is crucial for transforming inherently brittle biopolymers into viable, functional packaging films suitable for applications such as food wrap and medical packaging. nih.govnayakem.com

Lubrication Science and Tribology

Role as a Synthetic Base Lubricant Component

This compound is classified as a synthetic ester, which places it in the American Petroleum Institute (API) Group V category of lubricant base stocks. upc.edu This group comprises various man-made fluids, with esters being particularly noted for properties that make them suitable for high-performance applications. routledge.com As a dibasic acid ester, this compound serves as an excellent base stock due to its combination of high thermal stability, good solvency, and inherent lubricity. upc.eduhexagon-europe.com

Synthetic esters are increasingly favored over traditional mineral oils due to their superior performance characteristics and environmental benefits, such as enhanced biodegradability. zslubes.com The polarity imparted by the ester and ether functional groups in this compound leads to strong adsorption on metal surfaces, which enhances lubricity and can provide a measure of corrosion protection. zslubes.com Furthermore, this polarity improves the solubility of performance-enhancing additives that are blended into the final lubricant formulation. hexagon-europe.commdpi.com These attributes make it a suitable component for demanding applications, including automotive and industrial lubricants, where operational efficiency and equipment longevity are paramount. icoa.org

Mechanisms of Boundary Lubrication

Boundary lubrication is a regime that occurs under conditions of high load and/or low speed, where the lubricant film is not thick enough to completely separate the interacting surfaces, leading to contact between surface asperities. researchgate.net In this regime, the effectiveness of the lubricant depends on its ability to form a protective, durable film directly on the metal surfaces. nist.gov

The performance of this compound under boundary conditions is intrinsically linked to its molecular structure. The presence of polar functional groups—specifically the two ester groups and two ether linkages—is critical. stle.org These polar "heads" of the molecule have a strong affinity for metal surfaces and adhere to them through physical adsorption. zslubes.comstle.org This process orients the molecules on the surface, creating a tightly packed, sacrificial layer that can be sheared in preference to the underlying metal, thereby reducing friction and preventing significant wear. nist.govstle.org

Formation of Lubricating Films

The formation of a protective boundary film by this compound is a multi-step process initiated by its interaction with the lubricated surfaces. The primary mechanism involves the strong physical and potential chemical adsorption of the ester molecules onto the metal. researchgate.netnih.gov Research on analogous diesters, such as di(2-ethylhexyl) sebacate (DEHS), shows that this film formation can be a rapid process, often occurring within the first minute of friction, and is accelerated by the presence of fresh, unoxidized metal exposed during rubbing. researchgate.net

The polar ester groups are the primary drivers of this adsorption, forming a robust lubricating layer. researchgate.net Under the high pressures and localized temperatures characteristic of the boundary regime, these adsorbed molecules can undergo further transformations. They can form high molecular weight organo-metallic compounds, often referred to as "friction polymers." nist.govbohrium.com This friction polymer acts as a soft, easily shearable sacrificial layer, while its formation contributes to a durable, self-healing boundary film that provides consistent protection. nist.gov

Tribochemical Reaction Pathways

Tribochemical reactions are chemical transformations that are initiated or accelerated by the mechanical energy (friction and shear) at a sliding interface. kaust.edu.sasciopen.com These reactions are fundamental to the formation of durable boundary films from lubricant components. For an ester lubricant like this compound, several reaction pathways are plausible under severe operating conditions.

One key pathway involves the decomposition of the ester molecule, which can be triggered by the high temperatures and stresses at asperity contacts. researchgate.netnih.gov This decomposition can lead to the formation of reactive radical species. These radicals can then polymerize or react with the metal surface to form the aforementioned "friction polymers" or organo-metallic compounds. nist.govnih.gov This process results in a carbon-based tribofilm that passivates the surface and provides excellent lubricity. researchgate.net The presence of oxygen within the ester structure can also contribute to the formation of complex, protective surface layers. stle.org

| Reaction Pathway | Description | Resulting Film Component | Primary Function |

|---|---|---|---|

| Adsorption | Polar ester and ether groups physically and/or chemically bond to the metal surface. | Oriented Monolayer | Initial friction reduction and surface wetting. |

| Thermal/Stress-Induced Decomposition | Ester bonds break under high local temperature and pressure, forming radical species. | Reactive Intermediates | Precursors for film formation. |

| Tribopolymerization | Reactive intermediates combine to form higher molecular weight compounds on the surface. | Friction Polymer | Creates a soft, shearable sacrificial layer. nist.gov |

| Surface Reaction | Decomposition products react with the metallic substrate (e.g., iron). | Organo-metallic Compounds | Forms a durable, load-bearing film. bohrium.com |

Performance under Varied Operational Regimes

The performance of a lubricant based on this compound is dictated by operational variables such as temperature, load, and speed. Its properties are tailored to provide effective lubrication across a range of conditions.

Viscosity-Temperature Performance: Synthetic esters typically possess a high viscosity index (VI), which indicates that their viscosity changes less with temperature compared to conventional mineral oils. nih.govfink.rs This ensures the formation of a stable and effective lubricating film over a wide operating temperature range.

Low-Temperature Performance: As a sebacate ester, it is expected to have a low pour point, ensuring fluidity and proper lubrication during cold starts, a critical advantage over many mineral oil-based lubricants. hexagon-europe.com

High-Load Performance: Under high-load, low-speed conditions (boundary lubrication), its performance is dominated by the ability to form protective tribofilms. The formation of these films can be stress-activated, meaning that under higher loads, the tribochemical reactions that build the film are enhanced, leading to improved protection and potentially lower friction. nih.gov

| Operational Regime | Dominant Lubrication Mechanism | Key Property of this compound | Expected Performance Outcome |

|---|---|---|---|

| High Speed / Low Load (Hydrodynamic) | Fluid film lubrication | Viscosity, Viscosity Index (VI) | Low friction due to complete surface separation by the oil film. |

| Intermediate Speed / Load (Mixed) | Combination of fluid film and boundary lubrication | Viscosity and Polarity | Intermittent surface contact; friction is influenced by both fluid properties and boundary film formation. |

| Low Speed / High Load (Boundary) | Boundary film lubrication | Polarity, Adsorption, Tribochemical Reactivity | Friction and wear are controlled by the integrity and shear strength of the surface tribofilm. researchgate.net |

Specialized Electrochemical Systems

The functionality of specialized electrochemical systems is critically dependent on the materials used in their construction. The choice of plasticizer in a polymeric membrane, for instance, can significantly dictate the performance characteristics of devices such as ion-selective electrodes (ISEs) and other electrochemical cells. While compounds like bis(2-ethylhexyl) sebacate (DOS) are widely studied, the unique properties of this compound are drawing scientific attention for more tailored applications.

Ion-selective sensors, or electrodes (ISEs), are analytical devices that measure the activity of a specific ion in a solution. The core of these sensors is often a polymeric membrane doped with an ionophore, which selectively binds to the target ion. The plasticizer, a key component of this membrane, influences the sensor's sensitivity, selectivity, and lifespan.

The selection of a plasticizer is a critical step in the development of a high-performance ISE. The compatibility of the plasticizer with the polymer matrix (commonly polyvinyl chloride - PVC) and the ionophore is paramount. It must effectively dissolve the ionophore and the ionic sites within the membrane while exhibiting low solubility in the aqueous sample to prevent leaching.

Table 1: Comparative Properties of Plasticizers in Ion-Selective Electrodes

| Plasticizer Name | Dielectric Constant (ε) | Lipophilicity (log P) | Key Influence on ISE Performance |

| o-Nitrophenyl octyl ether (o-NPOE) | ~24 | Moderate | High ion mobility, good for sensors requiring fast response times. |

| Bis(2-ethylhexyl) sebacate (DOS) | ~4-5 | High | Promotes high selectivity due to its low polarity, suitable for long-lifetime sensors. |

| Dibutyl phthalate (DBP) | ~6.4 | Moderate | Often used as a general-purpose plasticizer, balancing performance characteristics. |

| This compound | Data not available | Predicted to be moderate to high | Hypothesized to offer a unique balance of polarity and lipophilicity due to the methoxyethyl groups, potentially impacting ion-carrier interactions and sensor selectivity in novel ways. |

The methoxyethyl groups in this compound are expected to introduce a different level of polarity and hydrogen bonding capability compared to the ethylhexyl groups in the more common DOS. This structural difference could modulate the solvation of the ion-ionophore complex within the membrane, thereby influencing the sensor's potentiometric response. Further empirical studies are necessary to fully elucidate these effects and to populate data tables with specific performance metrics.

In the broader context of electrochemical cells, including batteries and fuel cells, polymeric membranes serve as separators and electrolytes. The properties of these membranes, such as ionic conductivity, mechanical strength, and chemical stability, are critical to the cell's performance and safety. Plasticizers are incorporated into these polymer matrices to enhance flexibility and ion transport.

The influence of the plasticizer on the polymeric membrane is multifaceted. It affects the glass transition temperature (Tg) of the polymer, making it more pliable and allowing for better contact with other cell components. Furthermore, the plasticizer creates a more amorphous polymer structure, which facilitates the movement of ions through the membrane, thereby increasing ionic conductivity.

While specific studies detailing the impact of this compound on polymeric membranes in electrochemical cells are scarce, we can infer its potential effects based on the behavior of analogous diester plasticizers. The compatibility of the plasticizer with the polymer is crucial to prevent phase separation and ensure a homogenous membrane. The molecular structure of this compound suggests it could offer good compatibility with polar polymers due to the presence of ether linkages.

Table 2: Expected Influence of Plasticizer Structure on Polymeric Membrane Properties

| Property | Influence of Alkyl Chain Length (e.g., in Sebacates) | Potential Influence of Ether Linkages (as in this compound) |

| Ionic Conductivity | Longer, bulkier chains may slightly hinder ion mobility. | Ether oxygens can coordinate with cations, potentially facilitating ion transport and enhancing conductivity. |

| Mechanical Strength | Longer chains can lead to better plasticization and flexibility but may decrease tensile strength. | May improve compatibility with polar polymers, leading to a more uniform and mechanically stable membrane. |

| Electrochemical Stability | Generally stable within the electrochemical window of many battery systems. | The ether linkages are generally stable, but their specific electrochemical stability window would need to be determined. |

| Plasticizer Leaching | Higher molecular weight and higher lipophilicity generally lead to lower leaching. | The polarity introduced by the ether groups might slightly increase its solubility in certain electrolytes, a factor to be considered for long-term cell stability. |

The investigation into this compound for these applications is still in its nascent stages. The unique combination of a sebacate backbone with methoxyethyl ester groups presents an intriguing avenue for the development of advanced polymeric membranes. Future research should focus on synthesizing and characterizing membranes containing this plasticizer to generate concrete data on its performance in various electrochemical systems. Such studies will be instrumental in determining if this compound can offer tangible advantages over more established plasticizers in the field of material science and engineering.

Computational and Theoretical Investigations of Bis 2 Methoxyethyl Sebacate and Analogues

Molecular Modeling of Intermolecular Interactions

Molecular modeling serves as a powerful tool to dissect the intricate web of non-covalent interactions between a plasticizer and a polymer matrix. By simulating these interactions, researchers can predict the compatibility and behavior of the plasticizer, guiding the formulation of effective and stable polymer blends.

Analysis of Polymer-Plasticizer Miscibility

The miscibility of a plasticizer with a polymer is fundamental to its function. A high degree of compatibility ensures a homogeneous mixture, preventing phase separation and exudation of the plasticizer over time. hallstarindustrial.com Theoretical models are often employed to predict this miscibility.

One of the key parameters used to predict miscibility is the solubility parameter (δ) . The principle that "like dissolves like" is quantified by comparing the solubility parameters of the polymer and the plasticizer. A smaller difference between these values generally indicates better miscibility. core.ac.uk The total solubility parameter is derived from the cohesive energy density and can be broken down into contributions from dispersive forces, polar forces, and hydrogen bonding.

Table 1: Illustrative Solubility Parameters and Miscibility Predictions for a Hypothetical Polymer-Plasticizer System Note: This table is for illustrative purposes, demonstrating the application of solubility parameters in predicting miscibility. The values are not specific to Bis(2-methoxyethyl) sebacate (B1225510).

| Component | Dispersive (δd) (MPa¹/²) | Polar (δp) (MPa¹/²) | Hydrogen Bonding (δh) (MPa¹/²) | Total (δt) (MPa¹/²) | Δδ (Polymer-Plasticizer) | Predicted Miscibility |

|---|---|---|---|---|---|---|

| Polymer A (e.g., PVC) | 18.2 | 7.5 | 8.3 | 21.4 | - | - |

| Plasticizer X (Analogue) | 17.0 | 5.0 | 6.0 | 19.1 | 2.3 | Good |

| Plasticizer Y (Analogue) | 16.5 | 10.0 | 9.0 | 22.1 | 0.7 | Excellent |

| Plasticizer Z (Analogue) | 19.0 | 3.0 | 4.0 | 20.0 | 1.4 | Moderate |

Prediction of Solubility Parameters via QSAR

Quantitative Structure-Activity Relationship (QSAR) models offer a sophisticated computational approach to predict the physicochemical properties of molecules, including solubility parameters, based on their chemical structure. nih.gov These models are built by establishing a statistical relationship between a set of molecular descriptors (numerical representations of molecular structure) and an experimental property.

For a molecule like bis(2-methoxyethyl) sebacate, a QSAR model would use descriptors that quantify its size, shape, electronic properties, and atom-group counts. These descriptors could include:

Topological descriptors: Molecular weight, number of atoms, branching indices.

Geometrical descriptors: Molecular surface area, molecular volume.

Electronic descriptors: Dipole moment, partial charges on atoms.

Constitutional descriptors: Counts of specific functional groups (e.g., ether, ester).

By training a model on a dataset of compounds with known solubility parameters, it is possible to predict the solubility parameter of a new compound like this compound with a reasonable degree of accuracy. This predictive capability is particularly valuable for screening new plasticizer candidates without the need for extensive experimental synthesis and testing.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The specific intermolecular forces between a plasticizer and a polymer dictate the stability of the blend. For this compound, two key interactions are hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The ether and carbonyl oxygen atoms in this compound can act as hydrogen bond acceptors. nih.gov In polymer systems containing hydrogen bond donors (e.g., polymers with hydroxyl or amide groups), these interactions can significantly enhance miscibility and stability. nih.gov Molecular modeling can be used to identify potential hydrogen bonding sites, calculate the strength of these bonds, and visualize the resulting intermolecular networks. For example, in a blend with a polymer like polyurethane, the ether oxygens of the plasticizer could form hydrogen bonds with the N-H groups of the polymer backbone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of molecules and their interactions over time. mdpi.com This technique is particularly well-suited for studying the behavior of flexible molecules like this compound within a complex polymer environment.

Conformational Analysis of Methoxyethyl-Modified Structures

The flexibility of the methoxyethyl side chains in this compound is a critical factor in its plasticizing efficiency. These side chains can adopt numerous conformations through rotation around their single bonds. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govacs.org

The conformational freedom of the plasticizer allows it to fit efficiently between polymer chains, disrupting polymer-polymer interactions and increasing the free volume of the system. The methoxyethyl group, with its combination of ether and alkyl components, likely exhibits complex conformational behavior that influences its interaction with different polymer environments.

Table 2: Hypothetical Torsional Angle Preferences for a Methoxyethyl Group Determined by MD Simulation Note: This table illustrates the type of data that can be obtained from a conformational analysis using MD simulations. The values are hypothetical.

| Torsional Angle | Description | Preferred Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| τ1 (O-C-C-O) | Rotation around the central C-C bond of the ethyl group | gauche (±60°) | 2.5 |

| τ2 (C-O-C-C) | Rotation around the ether C-O bond | trans (180°) | 1.8 |

| τ3 (C-C-O-C) | Rotation around the C-O bond adjacent to the ester | trans (180°) | 2.1 |

Simulation of Interactions within Complex Molecular Systems

By analyzing the trajectories of the atoms over time, several key properties can be calculated:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. RDFs can reveal the nature of the packing and the specific intermolecular interactions (e.g., hydrogen bonds) between the plasticizer and the polymer.

Mean Squared Displacement (MSD): The MSD is a measure of the average distance a molecule travels over time. By calculating the MSD of the plasticizer and polymer chains, their respective diffusion coefficients can be determined, providing insight into the plasticizing effect.

Glass Transition Temperature (Tg): MD simulations can be used to predict the glass transition temperature of the plasticized polymer by monitoring the change in properties like density as a function of temperature. A reduction in the simulated Tg upon addition of the plasticizer is a direct measure of its efficiency.

These simulations offer a molecular-level understanding that complements and explains macroscopic experimental observations, ultimately enabling the design of polymer systems with tailored properties.

Computational Insights into Lubrication Mechanisms

Computational modeling has emerged as a powerful tool for elucidating the fundamental mechanisms governing the performance of lubricants at the molecular level. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, valuable insights can be drawn from research on analogous sebacate esters, such as di(2-ethylhexyl) sebacate (DEHS). These studies provide a framework for understanding how the molecular structure of this compound likely influences its lubrication properties.

Molecular dynamics (MD) simulations, for instance, have been employed to investigate the behavior of ester lubricants under confinement between surfaces, mimicking the conditions within a lubricated contact. These simulations can reveal critical information about the formation of lubricating films, the orientation of lubricant molecules at the surface, and the response of the lubricant to shear and pressure. For compounds like DEHS, MD simulations have explored their bulk mixture properties and their behavior when confined between surfaces such as hematite. digitellinc.com Such studies often utilize force fields like LOPLS-AA and ReaxFF to model the intermolecular and surface interactions. digitellinc.com

Quantum chemical calculations, often based on density functional theory (DFT), offer another avenue for understanding lubricant-surface interactions. These methods can be used to calculate the adsorption energies of lubricant molecules on metal or metal oxide surfaces, providing insights into the strength and nature of the lubricant-surface bond. For various lubricant additives, DFT has been used to correlate molecular properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with their antiwear performance. It is plausible that the ether linkages in this compound could influence its adsorption characteristics on surfaces compared to simple alkyl esters, a hypothesis that could be explored through DFT calculations.

The table below summarizes key parameters often investigated in computational studies of lubricant molecules, which would be relevant for a detailed analysis of this compound.

| Computational Method | Investigated Parameters | Potential Insights for this compound |

| Molecular Dynamics (MD) | Film thickness, density profiles, viscosity, molecular orientation, shear stress | Understanding the formation and stability of the lubricating film, the influence of the ether groups on molecular packing and orientation, and the lubricant's rheological behavior under shear. |

| Quantum Chemistry (DFT) | Adsorption energy, electronic properties (HOMO/LUMO), bond dissociation energies | Predicting the affinity of the molecule for metal surfaces, understanding the chemical reactivity at the interface, and assessing the role of the ether oxygen atoms in surface interactions. |

Theoretical Frameworks for Material Performance Prediction

Theoretical frameworks play a crucial role in accelerating the design and optimization of new lubricant materials by establishing relationships between molecular structure and macroscopic properties. These models can be used to predict the performance of lubricants like this compound and its analogues without the need for extensive experimental testing.

One prominent theoretical framework is the Quantitative Structure-Property Relationship (QSPR). QSPR models are statistical models that correlate the chemical structure of a molecule with a specific property of interest. In the context of lubricants, QSPR can be used to predict properties such as viscosity, pour point, flash point, and tribological performance. The development of a QSPR model involves calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a mathematical model that can predict the desired property. For a series of ester lubricants, QSPR could be employed to understand how variations in the alkyl chain length or the introduction of functional groups, such as the ether linkages in this compound, affect their performance characteristics.

For example, a hypothetical QSPR study on a series of sebacate esters could investigate the influence of the following descriptors:

Topological descriptors: Molecular weight, branching indices.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, polarizability.

By correlating these descriptors with experimentally determined lubricant properties, a predictive model can be developed.

Another theoretical approach involves the use of machine learning (ML) algorithms to predict tribological properties. ML models can be trained on datasets containing information about the molecular structure of lubricants and their corresponding experimental performance data. These trained models can then be used to predict the performance of new, untested lubricant candidates. For instance, ML could be used to predict the coefficient of friction or wear rate for this compound under various operating conditions.

The table below outlines some theoretical frameworks and their potential applications in predicting the performance of this compound.

| Theoretical Framework | Input Data | Predicted Performance Metrics | Relevance for this compound |

| Quantitative Structure-Property Relationship (QSPR) | Molecular descriptors (e.g., molecular weight, polarity, shape) | Viscosity, pour point, flash point, oxidative stability, friction coefficient, wear rate | Enables rapid screening of analogous ester structures to identify candidates with improved properties and to understand the specific contribution of the methoxyethyl groups. |

| Machine Learning (ML) | Molecular fingerprints, calculated molecular properties, experimental data | Coefficient of friction, wear scar diameter, film strength | Can capture complex, non-linear relationships between molecular structure and tribological performance, potentially leading to more accurate predictions for novel structures. |

By leveraging these computational and theoretical approaches, a deeper understanding of the structure-property relationships governing the performance of this compound and its analogues can be achieved, paving the way for the rational design of next-generation lubricants.

Analytical Methodologies for Research Characterization and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of Bis(2-methoxyethyl) sebacate (B1225510), providing detailed information about its molecular framework and functional groups.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for confirming the identity of Bis(2-methoxyethyl) sebacate by identifying its key functional groups. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

A vapor-phase IR spectrum of this compound reveals prominent absorption bands that are indicative of its ester and ether functionalities. nih.gov The most significant peaks include a strong absorption band in the region of 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Additionally, the presence of C-O stretching vibrations from both the ester and ether linkages is typically observed in the fingerprint region, between 1250 and 1000 cm⁻¹. The spectrum also exhibits C-H stretching vibrations from the alkane backbone just below 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~1740 | C=O Stretch | Ester |

| 1250 - 1000 | C-O Stretch | Ester and Ether |

| Below 3000 | C-H Stretch | Alkane |

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, UHPLC-ESI-QTOF MS)

Mass spectrometry, often coupled with chromatographic separation, is a powerful tool for the identification and quantification of this compound. The technique provides information about the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern, which serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is first vaporized and separated from other components based on its boiling point and affinity for the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI), causing the molecular ion to fragment in a predictable manner. The resulting mass spectrum for this compound (NIST Number: 355770) shows characteristic fragments. nih.gov The fragmentation of diesters like sebacates often involves cleavage of the C-O bond adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement. libretexts.orgchemguide.co.ukwikipedia.org Key observed fragment ions for this compound include those at m/z 107 and 243. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF MS): For analysis in complex matrices or for thermally labile compounds, LC-MS techniques are preferred. This compound has been identified as a non-intentionally added substance (NIAS) in food packaging materials, migrating into baby food. core.ac.uknih.govnih.govresearchgate.net Its detection in these complex food matrices was achieved using UHPLC-ESI-QTOF MS. core.ac.uknih.govnih.govresearchgate.net This high-resolution mass spectrometry technique allows for the accurate mass measurement of the parent ion and its fragments, enabling confident identification even at trace levels. The use of electrospray ionization (ESI) is suitable for polar molecules like this compound, generating protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺.

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures prior to its detection and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for the analysis of plasticizers and esters. nih.govhplc.eu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the retention and separation of the compound. Detection is often achieved using a UV detector if the analyte possesses a chromophore, or more universally with a mass spectrometer. nih.gov

Table 2: Typical HPLC Parameters for Sebacate Ester Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, C8 |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detector | Mass Spectrometry (MS), UV (if applicable) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for the analysis of volatile and semi-volatile compounds such as this compound. polymersolutions.com The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. A key parameter in GC is the retention index, which helps in the identification of compounds by comparing their elution times to those of known standards (n-alkanes). phytochemia.com For this compound, a semi-standard non-polar Kovats retention index of 2257 has been reported. nih.gov This value is useful for method development and for confirming the compound's identity in GC-based analyses. The selection of the appropriate GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good resolution.

Table 3: Gas Chromatography Parameters for this compound

| Parameter | Reported/Typical Value |

| Column | Fused silica capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Kovats Retention Index (non-polar) | 2257 |

Supercritical Fluid Chromatography (SFC) for Green Analysis

Supercritical Fluid Chromatography (SFC) is emerging as a "green" alternative to normal-phase HPLC for the analysis of plasticizers and other additives. researchgate.net SFC primarily uses supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic, non-flammable, and readily available. nih.gov The use of CO2 significantly reduces the consumption of organic solvents, making it an environmentally friendly technique. libretexts.org The properties of the supercritical fluid mobile phase can be tuned by adjusting pressure and temperature, or by adding small amounts of organic modifiers (like methanol), which allows for the optimization of selectivity and separation efficiency. nih.gov SFC is particularly well-suited for the separation of thermally labile and low to moderate molecular weight compounds, making it a viable technique for the analysis of this compound, especially in industrial settings focused on sustainable practices. The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the rapid and sensitive analysis of plastic additives. chromatographyonline.com

Sample Preparation and Extraction Techniques

The accurate characterization and detection of this compound in various matrices depend on effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from interfering components, concentrating it to detectable levels, and ensuring compatibility with analytical instrumentation. retsch.com The choice of technique is dictated by the sample matrix (e.g., solid, liquid), the concentration of the analyte, and the requirements of the subsequent analytical method. retsch.com Common techniques applicable to the extraction of esters like this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and the QuEChERS method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique based on the principle of differential solubility of a compound between two immiscible liquid phases. wikipedia.org Typically, these phases consist of an aqueous solution and a non-polar organic solvent. wikipedia.org this compound, as an ester, is expected to have low solubility in water and high solubility in various organic solvents. This property makes LLE a suitable method for its extraction from aqueous samples.

The process involves adding an appropriate organic solvent to the aqueous sample in a separatory funnel. youtube.com The mixture is agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. youtube.com After allowing the layers to separate, the organic layer, now enriched with the analyte, is collected. wikipedia.orgyoutube.com The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample volume ratio, and the number of extraction steps performed. While effective, LLE can be time-consuming and may require large volumes of organic solvents.

Table 1: Common Parameters in Liquid-Liquid Extraction for Ester Compounds

| Parameter | Description | Examples for Ester Analysis |

|---|---|---|

| Extraction Solvent | An organic solvent, immiscible with water, used to dissolve the target analyte. | Hexane, Dichloromethane, Diethyl ether, Ethyl acetate |

| Aqueous Phase pH | Adjusting the pH can suppress the ionization of acidic or basic interferents, improving extraction selectivity. | Neutral or slightly acidic pH is often used for neutral esters. |

| Salting-Out Effect | Adding a salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the organic analyte and enhance its partitioning into the organic phase. | Addition of sodium chloride to saturation. |

| Phase Separation | Achieved by allowing the mixture to stand or by centrifugation to break up emulsions. | Gravimetric separation in a separatory funnel. |

Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a small, coated fiber to adsorb analytes from a sample. sigmaaldrich.com The fiber, coated with a stationary phase, is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace above a liquid or solid sample. sigmaaldrich.com Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for high-performance liquid chromatography (HPLC), where the trapped analytes are thermally desorbed for analysis. nih.gov

The main advantages of SPME are its simplicity, speed, and elimination of organic solvents. sigmaaldrich.com The selection of the fiber coating is crucial and depends on the polarity and volatility of the analyte. For a semi-volatile ester like this compound, various coatings could be applicable.

Table 2: Typical SPME Fiber Coatings and Their Applicability

| Fiber Coating | Polarity | Potential Application for this compound |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Suitable for the extraction of non-polar and semi-volatile compounds. |

| Polyacrylate (PA) | Polar | Effective for more polar analytes. |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | A general-purpose coating for a wide range of analytes, including semi-volatiles. |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Effective for adsorbing small volatile and semi-volatile molecules. |

Solid-Phase Extraction (SPE) is a more traditional technique that isolates and concentrates analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (sorbent). libretexts.org The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of a strong solvent. youtube.com

SPE offers high recovery, efficient sample cleanup, and the ability to process larger sample volumes compared to SPME. sigmaaldrich.com The choice of sorbent is critical for successful extraction. For this compound, which is a moderately polar compound, a reversed-phase sorbent would likely be effective.

Table 3: Common SPE Sorbents for Extraction of Organic Compounds

| Sorbent Type | Mechanism | Example Sorbents | Potential Use for this compound |

|---|---|---|---|

| Reversed-Phase | Non-polar sorbent retains analytes from a polar matrix via hydrophobic interactions. | C18 (Octadecyl), C8 (Octyl), Polymeric (e.g., Styrene-Divinylbenzene) | Ideal for extracting from aqueous samples. Elution with a non-polar solvent like methanol or acetonitrile. |

| Normal-Phase | Polar sorbent retains analytes from a non-polar matrix. | Silica, Alumina, Florisil | Useful for cleanup if the analyte is dissolved in a non-polar solvent. |

| Ion-Exchange | Retains charged analytes based on electrostatic interactions. | SAX (Strong Anion Exchange), SCX (Strong Cation Exchange) | Not directly applicable unless the compound is derivatized to carry a charge. |

Dispersive Liquid-Liquid Microextraction (DLLME) and QuEChERS

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that provides very high enrichment factors. mdpi.com The method involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution of fine microdroplets, which provides a large surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov The phases are then separated by centrifugation, and a small volume of the sedimented organic phase is collected for analysis. mdpi.com DLLME is known for its speed, simplicity, low cost, and minimal solvent consumption. researchgate.net

Table 4: Key Components in a DLLME Procedure

| Component | Role | Examples |

|---|---|---|

| Extraction Solvent | A water-immiscible solvent with high density and high affinity for the analyte. | Chlorinated solvents (e.g., tetrachloroethylene, chlorobenzene) |

| Disperser Solvent | A water-miscible solvent that helps disperse the extraction solvent into fine droplets. | Acetonitrile, Acetone, Methanol |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become popular, particularly for the analysis of pesticide residues in food matrices. mz-at.de The procedure consists of two main stages. First, an extraction and partitioning step is performed by shaking the sample with a solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride). sigmaaldrich.com This is followed by a cleanup step known as dispersive SPE (dSPE), where a portion of the supernatant is mixed with a sorbent (like primary secondary amine, PSA, to remove organic acids, or C18 to remove lipids) to remove matrix interferences. sigmaaldrich.commdpi.com After centrifugation, the cleaned extract is ready for analysis. The versatility and efficiency of the QuEChERS method make it a plausible technique for extracting this compound from complex solid or semi-solid samples. mdpi.com

Table 5: Common Reagents in QuEChERS Methods

| Stage | Reagent | Purpose | Official Methods |

|---|---|---|---|

| Extraction | Acetonitrile | Extraction solvent for a wide range of analytes. | AOAC 2007.01, EN 15662 mz-at.de |

| MgSO₄, NaCl, Citrate or Acetate Buffers | Induce phase separation and control pH. | ||

| Dispersive SPE (Cleanup) | Primary Secondary Amine (PSA) | Removes sugars, fatty acids, and other polar interferences. | Varies based on matrix and target analytes. |

| C18 (Octadecyl) | Removes non-polar interferences like fats and lipids. | ||

| Graphitized Carbon Black (GCB) | Removes pigments like chlorophyll (B73375) and carotenoids. |

Degradation Pathways and Environmental Fates in Research Context

Mechanistic Studies of Degradation in Polymeric Matrices

The degradation of Bis(2-methoxyethyl) sebacate (B1225510) within a polymer can be initiated by several factors, primarily heat, moisture, and oxidative stress. These factors can act independently or synergistically to break down the ester and ether linkages in the molecule.

Thermal Degradation:

Thermal degradation occurs when a polymer is exposed to high temperatures, leading to the breakdown of its molecular structure. wikipedia.org For polymers containing Bis(2-methoxyethyl) sebacate, thermal stress can induce chain scission of the polymer backbone and degradation of the plasticizer itself. wikipedia.org The general model for thermal degradation follows an autoxidation process involving initiation, propagation, branching, and termination steps. appstate.edu The initiation phase involves the loss of a hydrogen atom from the polymer chain due to energy from heat, creating a reactive polymer free radical. appstate.edu

Hydrolytic Degradation:

Hydrolytic degradation involves the cleavage of chemical bonds by the action of water. This compound, being a diester, is susceptible to hydrolysis, which would break the ester linkages to form sebacic acid and 2-methoxyethanol (B45455). The presence of ether linkages in the 2-methoxyethyl groups may also be a point of hydrolytic attack, although esters are generally more susceptible to hydrolysis than ethers.

The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Glycol ethers, a structural component of this compound, are noted for their chemical stability and, in some cases, good hydrolytic stability. tpiohio.comatamankimya.com However, esters, in general, are known to be prone to hydrolysis, which can shorten the life of the materials they are in. youtube.com The inclusion of certain additives like polyalkylene glycols has been shown to reduce the rate of hydrolysis in ester-based formulations. youtube.com

Oxidative degradation is a common pathway for the breakdown of organic compounds, including plasticizers, and is initiated by reaction with oxygen. phoenixplastics.com This process is often accelerated by heat and UV radiation. The mechanism of thermo-oxidative degradation in polymers typically involves a radical chain reaction. researchgate.net

For ether-ester compounds similar in structure to this compound, oxidation is often initiated at the methylene (B1212753) carbon adjacent to the ether oxygen. researchgate.net This leads to the formation of hydroperoxides, which can then decompose to form a variety of degradation products, including new ester linkages, carboxylic acids, formates, and alcohols, through chain scission. researchgate.netresearchgate.net Studies on di-2-ethylhexyl sebacate (DEHS) have shown that its degradation involves both oxidation and hydrolysis, with major degradation products being 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate. researchgate.net The oxidation of the ester and its subsequent degradation can be influenced by the presence of antioxidants. mdpi.com

Formation of Non-Intentionally Added Substances (NIAS) from Polymer Degradation

Non-intentionally added substances (NIAS) are chemical compounds that are present in a material but have not been added for a technical reason during the production process. encyclopedia.pub These can include impurities in the starting materials, reaction by-products, and degradation products. nih.gov The degradation of polymers and their additives, such as plasticizers, is a primary source of NIAS in plastic food contact materials. nih.govresearchgate.net